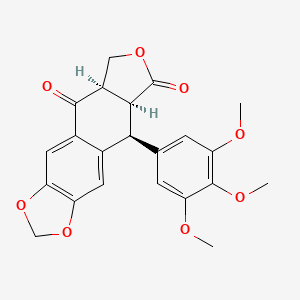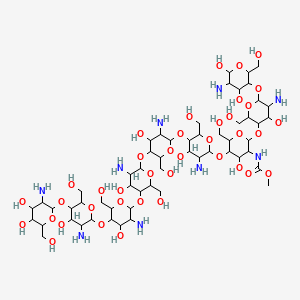
N-メチルキパジン
概要
説明
N-methylquipazine is a chemical compound that belongs to the class of aminoquinolines. It consists of a quinoline structure in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group . This compound is known for its role as an agonist of the 5-HT3 receptor, which is a subtype of serotonin receptor . N-methylquipazine has almost the same affinity for 5-HT3 sites as quipazine .
科学的研究の応用
N-methylquipazine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reference compound in studies involving 5-HT3 receptor agonists.
Industry: N-methylquipazine may be used in the development of new pharmaceuticals targeting serotonin receptors.
作用機序
Target of Action
N-methylquipazine primarily targets the 5-HT3 receptors , a type of serotonin receptor . These receptors play a crucial role in the transmission of signals in the nervous system .
Mode of Action
As a 5-HT3 agonist , N-methylquipazine mimics the effects of serotonin by stimulating the physiological activity at the cell receptors . It has almost the same affinity for 5-HT3 sites as quipazine, another serotonergic agonist .
Biochemical Pathways
Given its role as a 5-ht3 agonist, it likely influences the serotonin system, which plays a key role in mood regulation, gastrointestinal motility, and other physiological processes .
Result of Action
The molecular and cellular effects of N-methylquipazine’s action are largely tied to its role as a 5-HT3 agonist. By stimulating these receptors, N-methylquipazine can influence a variety of physiological processes, potentially including mood regulation and gastrointestinal function .
生化学分析
Biochemical Properties
N-methylquipazine has been found to interact with serotonin receptors, specifically the 5-HT 3 receptors . It has almost the same affinity for 5-HT 3 sites as quipazine but unlike the latter, does not bind to 5-HT 1B sites . This interaction with serotonin receptors suggests that N-methylquipazine may play a role in biochemical reactions involving these receptors.
Cellular Effects
The effects of N-methylquipazine on cells are largely due to its interaction with serotonin receptors. As a 5-HT 3 agonist, N-methylquipazine can mimic the effects of serotonin by stimulating the physiologic activity at the cell receptors . This can influence various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, N-methylquipazine exerts its effects through binding interactions with serotonin receptors. As a 5-HT 3 agonist, it can bind to these receptors and stimulate their activity . This can lead to changes in gene expression and potentially influence the activity of other biomolecules.
準備方法
The synthesis of N-methylquipazine involves the substitution of a hydrogen atom in the quinoline structure with a 4-methylpiperazin-1-yl group . One common method for preparing N-methylquipazine is by reacting quinoline with 4-methylpiperazine under appropriate conditions. The reaction typically requires a solvent and a catalyst to facilitate the substitution process . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
化学反応の分析
N-methylquipazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-methylquipazine may result in the formation of quinoline derivatives with additional oxygen-containing functional groups.
類似化合物との比較
N-methylquipazine is similar to other compounds that act as agonists of the 5-HT3 receptor, such as quipazine . N-methylquipazine has a unique structure with a 4-methylpiperazin-1-yl group, which distinguishes it from other 5-HT3 receptor agonists . Other similar compounds include:
Ondansetron: A selective 5-HT3 receptor antagonist used as an antiemetic.
Granisetron: Another selective 5-HT3 receptor antagonist used to prevent nausea and vomiting.
N-methylquipazine’s unique structure and high affinity for the 5-HT3 receptor make it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14/h2-7H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMWNUXPSJQSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043731 | |
| Record name | N-Methylquipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28614-26-8 | |
| Record name | N-Methylquipazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28614-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylquipazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028614268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylquipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLQUIPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YV1ZIR6S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-methylquipazine interact with its target and what are the downstream effects?
A1: N-methylquipazine (NMQ) is a putative 5-hydroxytryptamine3 (5-HT3) receptor agonist []. When locally applied in the anterior medial prefrontal cortex (AmPFc) of rats, NMQ increases extracellular dopamine (DA) levels in a concentration-dependent manner []. This effect is likely mediated by the activation of 5-HT3 receptors, as it is attenuated by the co-administration of tetrodotoxin, a sodium channel blocker that inhibits axonal impulse flow []. The increase in extracellular DA levels is also dependent on extracellular calcium, suggesting that NMQ triggers DA release through a calcium-dependent mechanism [].
Q2: What is known about the structure-activity relationship (SAR) of arylpiperazines like N-methylquipazine in relation to their 5-HT3 receptor activity?
A2: Comparative molecular field analysis (CoMFA) studies have been conducted on arylpiperazines, including NMQ, to understand the structural features influencing their 5-HT3 receptor antagonist activity []. These studies revealed that the protonated form of these molecules tends to yield better statistical models, suggesting the importance of charge distribution in their interaction with the 5-HT3 receptor []. Furthermore, the CoMFA models were able to predict the pKi values of NMQ and its analogues, highlighting the usefulness of such computational approaches in understanding SAR and guiding the design of novel 5-HT3 receptor ligands [].
Q3: Are there any known analytical methods for characterizing N-methylquipazine?
A3: While the provided abstracts do not detail specific analytical methods for N-methylquipazine itself, a closely related compound, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, has been characterized using X-ray crystallography []. This technique allowed researchers to determine the compound's crystal structure, revealing details about its bond lengths, angles, and conformation []. Such structural information is valuable for understanding the molecule's physicochemical properties and potential interactions with biological targets.
Q4: What are the potential applications of computational chemistry and modeling in studying compounds like N-methylquipazine?
A4: As demonstrated by the CoMFA studies on arylpiperazines [], computational chemistry tools can be valuable for investigating the SAR of these compounds. These methods can help identify key structural features that contribute to their binding affinity and selectivity towards the 5-HT3 receptor. Such information can then guide the design of novel molecules with improved potency, selectivity, or pharmacokinetic properties. Additionally, computational modeling techniques like molecular docking and molecular dynamics simulations can provide insights into the binding mode of these compounds to their target receptors at a molecular level.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)






![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)

![4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid](/img/structure/B1678978.png)
